![molecular formula C19H14N2O5S B14161272 4-({4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid CAS No. 5818-09-7](/img/structure/B14161272.png)
4-({4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring, a phenoxy group, and a benzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid typically involves multi-step organic reactions. One common approach is the condensation of 4,6-dioxo-2-thioxotetrahydropyrimidine with a suitable benzaldehyde derivative under basic conditions to form the intermediate compound. This intermediate is then reacted with a phenoxyacetic acid derivative to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .
化学反応の分析
Types of Reactions
4-({4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or sulfide.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions typically result in the formation of new derivatives with modified functional groups .
科学的研究の応用
4-({4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological macromolecules are of interest for understanding enzyme inhibition and protein binding.
Medicine: Potential therapeutic applications include its use as an inhibitor of specific enzymes or receptors involved in disease pathways.
作用機序
The mechanism of action of 4-({4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Pathways involved in its mechanism of action may include signal transduction, metabolic regulation, and gene expression.
類似化合物との比較
Similar Compounds
4,6-dioxo-2-thioxotetrahydropyrimidine derivatives: These compounds share the pyrimidine core and exhibit similar chemical reactivity.
Phenoxyacetic acid derivatives: Compounds with the phenoxyacetic acid moiety have comparable substitution reactions and biological activities.
Benzoic acid derivatives: These compounds are structurally related and often used in similar applications.
Uniqueness
4-({4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid is unique due to its combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
5818-09-7 |
|---|---|
分子式 |
C19H14N2O5S |
分子量 |
382.4 g/mol |
IUPAC名 |
4-[[4-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenoxy]methyl]benzoic acid |
InChI |
InChI=1S/C19H14N2O5S/c22-16-15(17(23)21-19(27)20-16)9-11-3-7-14(8-4-11)26-10-12-1-5-13(6-2-12)18(24)25/h1-9H,10H2,(H,24,25)(H2,20,21,22,23,27) |
InChIキー |
TUOOMNKUFMGQKF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=C3C(=O)NC(=S)NC3=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


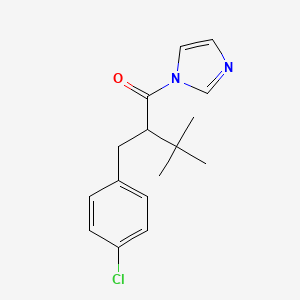
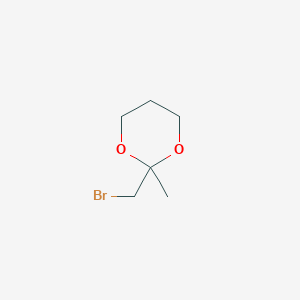
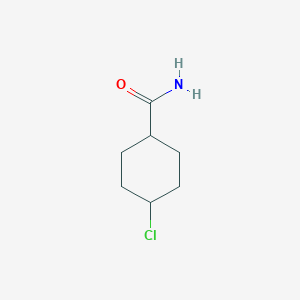
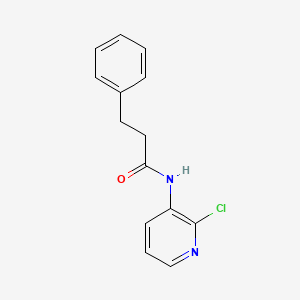

![(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) carbamimidoselenoate;4-methylbenzenesulfonic acid](/img/structure/B14161234.png)
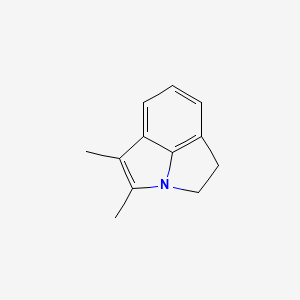
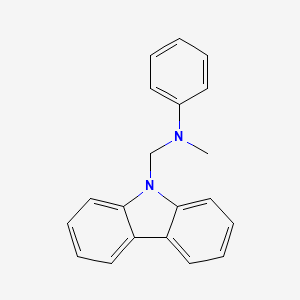
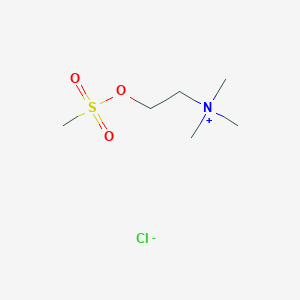
![2-(4-nitrophenoxy)-N-[(2-phenylethyl)carbamothioyl]acetamide](/img/structure/B14161256.png)
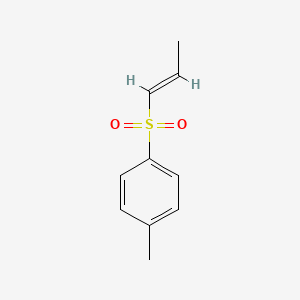
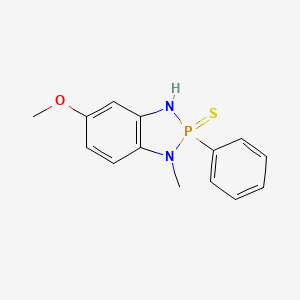
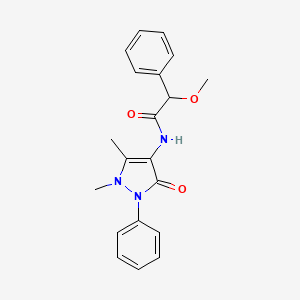
![N-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]guanidine](/img/structure/B14161284.png)
